molecular formula C9H10N4O2S2 B2916386 2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2177365-52-3

2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2916386
CAS RN: 2177365-52-3
M. Wt: 270.33
InChI Key: VEWCBVLZXMVGBM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .

Scientific Research Applications

Antibacterial Activity

Nitrogen-carbon-linked azolylphenyl oxazolidinones, including triazole derivatives, have shown promise in expanding the spectrum of antibacterial activity. These compounds have demonstrated effectiveness against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Triazole derivatives, specifically, have shown interesting differences in activity that depend on subtle changes in the electronic character of the azole systems (Genin et al., 2000).

Antimicrobial and Antioxidant Properties

Azetidinone and thiazolidinone moieties linked to various structures, including indole and triazole, have been investigated for their antimicrobial, antioxidant, and cytotoxic activities. Some of these compounds have displayed excellent activity in these areas (Saundane & Walmik, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed for sulfur-containing 1,4-disubstituted-1,2,3-triazoles. These methods offer advantages like operational simplicity, mild reaction conditions, and regioselectivity, important for producing sulfur-containing triazole derivatives with potential biological applications (Movassagh & Navidi, 2013).

Potential in Medicinal Drugs

The triazole ring system, found in many compounds including 1,2,4-triazole derivatives, has shown versatility in binding with various enzymes and receptors, leading to a wide range of biological activities. These compounds have been used in treatments for diseases like cancer, tuberculosis, and bacterial infections (Zhou & Wang, 2012).

Anticonvulsant and Antituberculosis Potential

Compounds containing azetidinone and triazole moieties have been explored for their anticonvulsant and antituberculosis properties. Some of these derivatives have shown promising results in preliminary biological screenings (Thomas, George, & Harindran, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c14-17(15,9-2-1-5-16-9)12-6-8(7-12)13-10-3-4-11-13/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWCBVLZXMVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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